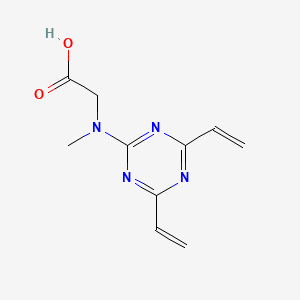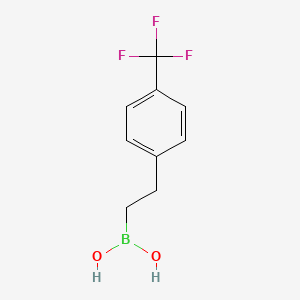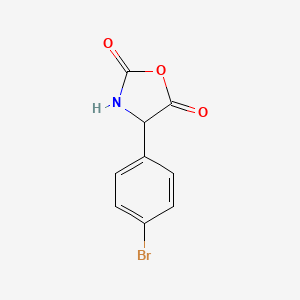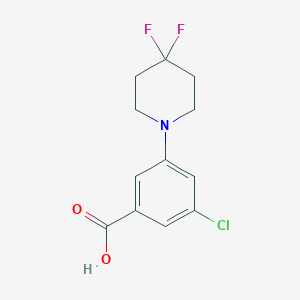![molecular formula C17H22N2O5S B13715360 Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate](/img/structure/B13715360.png)
Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an isothiazolidinone ring, and a methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isothiazolidinone Ring: This step involves the cyclization of a suitable precursor to form the isothiazolidinone ring.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate.
Esterification: The final step involves the esterification of the intermediate to form the methylbutanoate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of pharmaceuticals or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the isothiazolidinone ring may interact with enzymes or other proteins, inhibiting their activity or modifying their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate : This compound has a similar benzyloxycarbonyl group but differs in its overall structure and reactivity.
- α,β-Unsaturated Carbonyl Compounds : These compounds share some structural similarities and are key building blocks in organic chemistry .
Uniqueness
Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate is unique due to its specific combination of functional groups and the presence of the isothiazolidinone ring
Properties
Molecular Formula |
C17H22N2O5S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 3-methyl-2-[3-oxo-4-(phenylmethoxycarbonylamino)-1,2-thiazolidin-2-yl]butanoate |
InChI |
InChI=1S/C17H22N2O5S/c1-11(2)14(16(21)23-3)19-15(20)13(10-25-19)18-17(22)24-9-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3,(H,18,22) |
InChI Key |
CDTJUOSLGWPBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)N1C(=O)C(CS1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


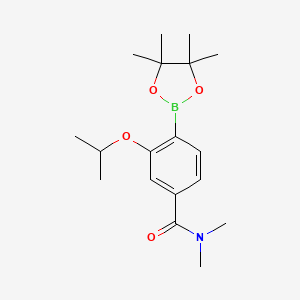
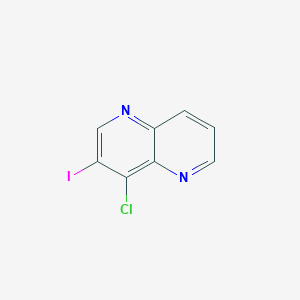
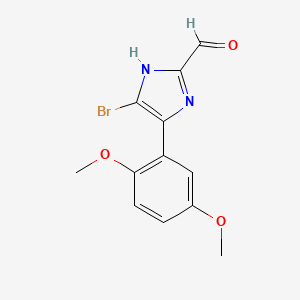
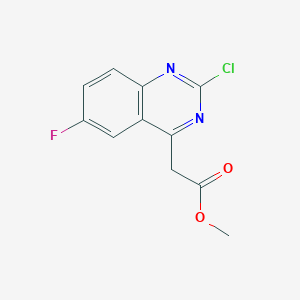
![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/structure/B13715307.png)
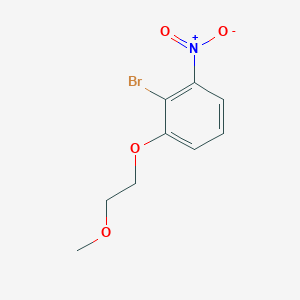
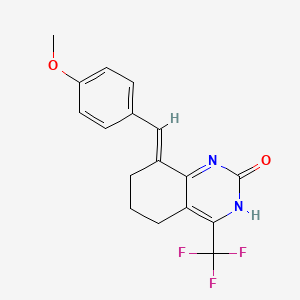
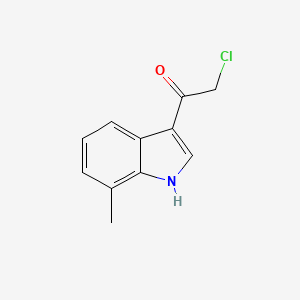
![Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate](/img/structure/B13715334.png)
